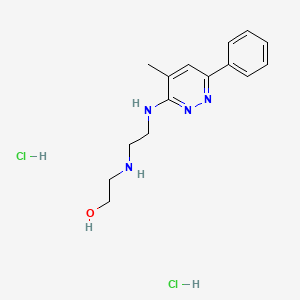
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N4O and a molecular weight of 345.2674 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of depressive states.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin. This action leads to mood-brightening and nootropic properties, making it effective in the treatment of depressive states .
Comparison with Similar Compounds
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is similar to other amino-phenylpyridazine compounds, such as Minaprine. Minaprine is also an antidepressant that binds to serotonin and dopamine receptors, exhibiting similar pharmacological effects. this compound is unique in its specific molecular structure and the particular pathways it targets .
Properties
CAS No. |
86663-11-8 |
|---|---|
Molecular Formula |
C15H22Cl2N4O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C15H20N4O.2ClH/c1-12-11-14(13-5-3-2-4-6-13)18-19-15(12)17-8-7-16-9-10-20;;/h2-6,11,16,20H,7-10H2,1H3,(H,17,19);2*1H |
InChI Key |
KJASTWBKXNEJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCNCCO)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















